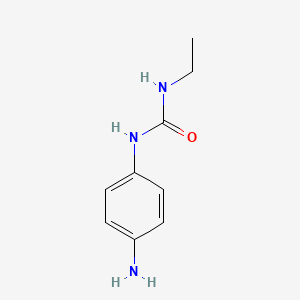

1-(4-aminophenyl)-3-ethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNFSSIZJXZRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Broader Field of Substituted Urea Chemistry

Substituted ureas are a significant class of organic compounds that have garnered considerable attention across various scientific disciplines, including pharmaceuticals, agriculture, and materials science. benthamdirect.com The core urea (B33335) structure, characterized by a carbonyl group flanked by two nitrogen atoms, serves as a versatile scaffold for chemical modification. mdpi.com The introduction of different substituent groups onto the nitrogen atoms gives rise to a vast array of derivatives with diverse chemical and physical properties. ontosight.ai These modifications can influence the molecule's hydrogen bonding capabilities, solubility, and reactivity, making substituted ureas valuable building blocks in organic synthesis. nih.gov

The synthesis of substituted ureas can be achieved through several methods, with the reaction of amines with isocyanates or carbamates being a common approach. researchgate.net Researchers have also explored more direct and convenient syntheses, such as the Hofmann rearrangement of primary amides. thieme.de The broad applicability of substituted ureas stems from their ability to participate in various chemical reactions and their capacity to act as key starting materials for the synthesis of more complex molecules, including bioactive heterocyclic compounds. benthamdirect.com

Academic Significance of 1 4 Aminophenyl 3 Ethylurea As a Foundational Chemical Entity

Within the extensive family of substituted ureas, 1-(4-aminophenyl)-3-ethylurea stands out as a foundational chemical entity in research. Its structure, featuring a primary aromatic amine and an ethyl-substituted urea (B33335) moiety, provides a unique combination of reactive sites. The amino group can undergo reactions such as oxidation to form nitro derivatives or participate in nucleophilic substitution reactions.

The synthesis of 1-(4-aminophenyl)-3-ethylurea typically involves the reaction of p-phenylenediamine (B122844) with ethyl isocyanate. This straightforward synthesis makes it an accessible starting material for further chemical exploration. Its academic significance lies in its use as a building block for creating more complex molecules with specific functionalities. Researchers utilize this compound to investigate structure-activity relationships, where systematic modifications of its structure help in understanding how chemical changes affect its properties and interactions with other molecules.

Below is a data table summarizing the key properties of 1-(4-aminophenyl)-3-ethylurea:

| Property | Value |

| CAS Number | 70826-92-5 bldpharm.com |

| Molecular Formula | C9H13N3O bldpharm.com |

| Molecular Weight | 179.22 g/mol bldpharm.com |

| Melting Point | 149–151°C tandfonline.com |

| Appearance | Solid |

Emerging Research Directions for Aminophenyl Urea Derivatives in Contemporary Chemistry

Strategic Approaches to N,N'-Disubstituted Urea Core Formation

The formation of the urea linkage is the central step in the synthesis of 1-(4-aminophenyl)-3-ethylurea. Various methods, from classical to contemporary, have been developed to achieve this transformation efficiently and safely.

Classical Amine-Based Coupling Reactions (e.g., using phosgene (B1210022) or phosgene equivalents)

The traditional and most established method for synthesizing ureas involves the reaction of amines with phosgene (COCl₂) or its safer, solid equivalent, triphosgene (B27547). nih.govwikipedia.org This process typically proceeds through an isocyanate intermediate. nih.gov For the synthesis of an unsymmetrical urea like 1-(4-aminophenyl)-3-ethylurea, a two-step approach is common. First, an amine is reacted with phosgene to form an isocyanate. This isocyanate is then reacted with a second, different amine to yield the final unsymmetrical urea. nih.govwikipedia.org

While effective, the high toxicity of phosgene gas presents significant handling and safety challenges. wikipedia.org Triphosgene, a crystalline solid, is considered a safer alternative, although it can also release phosgene and requires careful handling. nih.govacs.org The reaction of p-nitroaniline with triphosgene in a suitable solvent like ethyl acetate, in the presence of a base such as triethylamine (B128534) or pyridine, is a documented method for producing related dinitro diphenyl ureas. google.com

A general scheme for this classical approach is as follows:

Isocyanate Formation: An amine reacts with phosgene or a phosgene equivalent.

Urea Formation: The resulting isocyanate reacts with a second amine to form the N,N'-disubstituted urea.

| Reagent | Advantages | Disadvantages |

| Phosgene | High reactivity, well-established | Extremely toxic gas, corrosive byproducts (HCl) beilstein-journals.org |

| Triphosgene | Solid, easier to handle than phosgene commonorganicchemistry.com | Can release phosgene, still hazardous nih.gov |

Contemporary and Sustainable Synthetic Protocols for Urea Linkage Construction

In response to the hazards associated with phosgene, a variety of safer and more sustainable methods for urea synthesis have been developed. These modern approaches often focus on atom economy, reduced toxicity, and milder reaction conditions. nih.govrsc.org

Phosgene-Free Reagents:

N,N'-Carbonyldiimidazole (CDI): A crystalline, commercially available solid that serves as a widely used and safer alternative to phosgene. nih.govcommonorganicchemistry.com It reacts with an amine to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to produce the urea. This method avoids the formation of chlorinated byproducts. nih.gov

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Catalytic oxidative carbonylation using carbon monoxide as a C1 source is an atom-economical approach. nih.gov This method involves the reaction of amines with CO and an oxidant, catalyzed by various transition metals. nih.govrsc.org More recently, the use of CO₂ as a renewable and non-toxic C1 building block has gained significant attention for the metal-free synthesis of ureas at atmospheric pressure and room temperature. organic-chemistry.org

Isocyanates: The reaction of an isocyanate with an amine is a direct and widely used method for preparing unsymmetrical ureas. wikipedia.orgresearchgate.net For 1-(4-aminophenyl)-3-ethylurea, this would involve the reaction of 4-aminophenyl isocyanate with ethylamine.

Catalytic and Electrochemical Methods: Recent research has focused on developing catalytic systems for urea synthesis that are more environmentally friendly. kgsindustry.com

Electrocatalysis: This emerging technique uses electricity to drive the chemical reaction, potentially from renewable sources. utexas.eduicn2.cat It offers a sustainable pathway by co-reducing carbon dioxide and nitrogen-containing compounds like nitrates. icn2.catoaepublish.com

Iron and Copper Catalysis: Iron-catalyzed dehydrogenative coupling of methanol (B129727) and amines has been shown to produce symmetrical ureas with hydrogen gas as the only byproduct. rsc.org Copper complexes have also been investigated as catalysts for urea synthesis from ammonium (B1175870) carbamate (B1207046). acs.org

| Method | Key Features |

| N,N'-Carbonyldiimidazole (CDI) | Safer solid reagent, no chlorinated byproducts nih.gov |

| Carbon Monoxide (CO) | Atom-economical, transition-metal catalyzed nih.gov |

| Carbon Dioxide (CO₂) | Renewable C1 source, metal-free options available organic-chemistry.org |

| Isocyanate + Amine | Direct and efficient for unsymmetrical ureas wikipedia.org |

| Electrocatalysis | Sustainable, uses electricity to drive reaction utexas.edu |

| Transition Metal Catalysis | Can use abundant metals like iron, produces H₂ as byproduct rsc.org |

Chemical Transformations and Functionalization of the Aminophenyl Moiety

The aminophenyl portion of 1-(4-aminophenyl)-3-ethylurea is a key structural feature that can be synthesized from precursors or further modified.

Precursor Synthesis and Nitro Group Reduction to Amine

A common and efficient strategy for introducing the 4-aminophenyl group is to start with a nitro-substituted precursor, such as 1-ethyl-3-(4-nitrophenyl)urea. sciencemadness.org The nitro group can then be reduced to the corresponding amine to yield the final product.

Several methods are available for the reduction of aromatic nitro groups, offering different levels of chemoselectivity and reaction conditions:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Based Reductions: Metals such as iron (Fe) or zinc (Zn) in acidic media provide mild conditions for nitro group reduction and can be tolerant of other reducible functional groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this transformation. ulaval.ca

Other Methods: Sodium sulfide (B99878) (Na₂S) can be used for selective reductions, especially when other methods are not compatible with the substrate. commonorganicchemistry.com

The synthesis of the precursor, 1-ethyl-3-(4-nitrophenyl)urea, can be achieved by reacting 4-nitrophenyl isocyanate with ethylamine. researchgate.net

| Reducing Agent | Common Conditions | Selectivity Notes |

| H₂/Pd/C | Hydrogen gas, room temperature or slightly elevated | Highly efficient, but can reduce other functional groups commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas | Useful for substrates with halogen substituents commonorganicchemistry.com |

| Fe/Acid | Acetic acid or other acids | Mild conditions, good functional group tolerance commonorganicchemistry.com |

| SnCl₂ | Ethyl alcohol, reflux | Mild conditions ulaval.ca |

Derivatization of the Phenyl Ring and its Influence on Reactivity

The phenyl ring of the aminophenyl moiety can be further functionalized to create analogues of 1-(4-aminophenyl)-3-ethylurea. The presence and nature of substituents on the phenyl ring can significantly influence the molecule's chemical reactivity and biological activity.

The amino group itself is a key site for derivatization. It can undergo typical reactions of aromatic amines, such as:

Diazotization: This reaction can be used to introduce a variety of other functional groups onto the phenyl ring.

Alkylation and Acylation: The amino group can be further substituted, though this would alter the primary amine structure of the parent compound.

Mechanistic Insights into the Synthesis of Urea Derivatives

The formation of the urea bond, regardless of the specific reagents used, follows fundamental mechanistic principles.

The most common pathway for urea synthesis involves the nucleophilic attack of an amine on an electrophilic carbonyl species. nih.gov In the classical phosgene-based method, the amine attacks the highly electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form an isocyanate intermediate. nih.govwikipedia.org The isocyanate is then attacked by a second amine molecule. The nitrogen of the amine adds to the central carbon of the isocyanate, and a subsequent proton transfer results in the stable urea linkage. researchgate.net

Computational studies have provided detailed insights into these reaction pathways. For instance, in the reaction of amines with triphosgene, a proposed mechanism involves the initial formation of a carbamoyl chloride, which then reacts with another amine molecule. researchgate.net

In more modern, sustainable approaches, the fundamental principle of nucleophilic attack remains the same, but the nature of the electrophilic carbonyl source and the catalyst's role differ.

With CDI: The amine attacks one of the carbonyl carbons of CDI, displacing an imidazole (B134444) group to form an activated carbamoyl-imidazole intermediate. A second amine then displaces the imidazole to form the urea.

With CO₂: The reaction often involves the formation of a carbamic acid intermediate from the reaction of an amine and CO₂. researchgate.net This intermediate can then be dehydrated or further react to form the urea. Theoretical studies on the Bazarov synthesis of urea from ammonia (B1221849) and CO₂ show that the dehydration of an ammonium carbamate intermediate is the rate-determining step. researchgate.netacs.org

Catalytic Mechanisms: In iron-catalyzed dehydrogenative coupling, the mechanism is proposed to proceed through the dehydrogenation of a formamide (B127407) intermediate to a transient isocyanate, which is then trapped by another amine to form the urea. rsc.org

Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and designing new, more efficient synthetic routes to 1-(4-aminophenyl)-3-ethylurea and its analogues.

Catalytic Aspects in the Synthesis of Aminophenyl Urea Structures

The synthesis of aminophenyl urea structures, including 1-(4-aminophenyl)-3-ethylurea, has been significantly advanced by the application of various catalytic systems. These catalysts offer pathways that improve efficiency, selectivity, and environmental safety compared to traditional stoichiometric methods that often rely on hazardous reagents like phosgene. Catalytic approaches primarily involve the carbonylation of amino compounds or their precursors using sources like carbon monoxide (CO), carbon dioxide (CO₂), or methanol.

Transition Metal-Catalyzed Carbonylation:

Transition metals are pivotal in activating carbon monoxide for the synthesis of ureas. Catalytic oxidative carbonylation reactions utilize an amine, an oxidant, and CO to produce urea derivatives. nih.gov This method is atom-economical, with the main byproduct being the reduced form of the oxidant. nih.gov Various transition metals, including palladium, ruthenium, cobalt, nickel, manganese, and gold, have been explored for this purpose. nih.gov

Palladium-based catalysts are particularly common. For instance, a Pd/C-catalyzed carbonylation of nitroarenes, using molybdenum hexacarbonyl (Mo(CO)₆) as a CO source, has been developed for synthesizing unsymmetrical ureas. nih.gov This method is effective for producing N,N'-disubstituted ureas from readily available nitroaromatics, which are precursors to the aminophenyl group. nih.govresearchgate.net In a related approach, the catalytic reduction of a nitro intermediate is a key step. For example, 1-(4-nitrophenyl)-3-substituted ureas can be synthesized and subsequently reduced to their corresponding 1-(4-aminophenyl)-3-substituted ureas using a 10% Pd-C catalyst in methanol. researchgate.net

Ruthenium pincer complexes have emerged as highly efficient catalysts for the synthesis of both symmetrical and unsymmetrical ureas. nih.govorganic-chemistry.orgacs.org These catalysts enable the direct synthesis of ureas from an amine and methanol, which serves as the C1 source. acs.org This process is distinguished by its high atom economy, producing only hydrogen as a byproduct, and it operates without the need for additives like bases or oxidants. organic-chemistry.orgacs.org The methodology can be extended to a one-pot, two-step protocol for unsymmetrical ureas, where a formamide is first generated from an amine and methanol, followed by a reaction with a second amine. nih.gov

Selenium can also assist in the carbonylation of aromatic diamines with carbon monoxide to produce cyclic ureas in high yields. oup.com The reaction can proceed with a catalytic amount of selenium when an oxidizing agent, such as oxygen or dimethyl sulfoxide, is present. oup.com

Table 1: Transition Metal-Catalyzed Synthesis of Urea Analogues

| Catalyst System | Reactants | C1 Source | Key Features | Reference |

|---|---|---|---|---|

| Pd/C | Nitroarenes, Amines | Mo(CO)₆ | Synthesizes unsymmetrical ureas from inexpensive nitroarenes. | nih.gov |

| 10% Pd-C / H₂ | 1-(4-nitrophenyl)-3-substituted ureas | - (Reduction step) | Reduces nitro group to form aminophenyl ureas. | researchgate.net |

| Ruthenium Pincer Complex | Amines, Methanol | Methanol | High atom economy; H₂ is the only byproduct; no additives needed. | nih.govorganic-chemistry.orgacs.org |

| PdI₂/KI | Amines | Carbon Monoxide | Used in oxidative carbonylation to produce symmetrical ureas. | nih.gov |

| Selenium | Aromatic Diamines | Carbon Monoxide | Produces cyclic ureas; can be catalytic with an oxidant. | oup.com |

Catalysis Using Carbon Dioxide as a C1 Source:

Reflecting green chemistry principles, carbon dioxide has attracted attention as a non-toxic, renewable, and abundant C1 source for urea synthesis. thieme-connect.com Direct synthesis routes from CO₂ and amines have been developed, often requiring catalysts to proceed efficiently without dehydrating agents. thieme-connect.comscilit.com

A notable example is the use of polyethylene (B3416737) glycol-supported potassium hydroxide (B78521) (KOH/PEG1000). thieme-connect.comscilit.comresearchgate.net This system catalyzes the reaction between amines and CO₂ to form urea derivatives in moderate yields. thieme-connect.com The catalyst is recyclable and can be reused multiple times while maintaining high activity. thieme-connect.comscilit.com While this method has been demonstrated for aliphatic amines, its principles are relevant for developing catalytic systems for aminophenyl ureas. thieme-connect.com Without a catalyst, the reaction between amines and CO₂ shows no product formation under similar conditions. thieme-connect.com

Table 2: Catalytic Synthesis of Ureas from Amines and CO₂

| Catalyst | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| KOH/PEG1000 | Amines, CO₂ | 423 K, 8 MPa CO₂ | Recyclable catalyst, avoids dehydrating agents. | thieme-connect.comscilit.com |

| None | Amines, CO₂ | 423 K, 8 MPa CO₂ | No reaction occurs. | thieme-connect.com |

Other Catalytic Systems:

Other metal-based catalysts have been employed for specific urea syntheses. Lanthanum triflate has been shown to catalyze the direct conversion of N-protected amines into nonsymmetric ureas in high yields. organic-chemistry.org Silver(I) catalysts have been used to activate alkynes in the synthesis of fused indole-cyclic urea derivatives from aminophenyl propargyl alcohols and isocyanates. nih.gov Furthermore, gold-catalyzed hydroamination of substrates like 1-(o-ethynylphenyl)-3-ethylurea can lead to the formation of quinazoline (B50416) heterocycles, demonstrating catalyst-controlled reaction pathways. researchgate.net

High-Resolution Structural Elucidation Techniques

A comprehensive understanding of the molecular architecture of 1-(4-aminophenyl)-3-ethylurea requires a multi-faceted approach, combining techniques that probe its structure in both solution and solid states, as well as its surface chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure of organic molecules. For 1-(4-aminophenyl)-3-ethylurea, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to the ethyl, phenyl, amine, and urea protons. The aromatic protons on the phenyl ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing urea moiety. The ethyl group protons present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The amine (-NH₂) and urea (-NH-) protons appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. The carbonyl carbon (C=O) of the urea group is particularly characteristic, appearing at a downfield chemical shift, typically in the range of 155-160 ppm. rsc.org The aromatic carbons show distinct signals, with the carbon atom attached to the amino group (C-NH₂) shifted upfield compared to the carbon atom bonded to the urea nitrogen (C-NH). The two carbons of the ethyl group are observed in the upfield region of the spectrum. docbrown.info

While specific experimental spectra for 1-(4-aminophenyl)-3-ethylurea are not widely published, the expected chemical shifts can be predicted based on data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(4-aminophenyl)-3-ethylurea in DMSO-d₆

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.10 (t) | ~15 |

| Ethyl-CH₂ | ~3.15 (q) | ~35 |

| Phenyl-H (ortho to NH₂) | ~6.55 (d) | ~114 |

| Phenyl-H (ortho to NH-Urea) | ~7.20 (d) | ~120 |

| C-NH₂ (Aromatic) | - | ~147 |

| C-NH-Urea (Aromatic) | - | ~130 |

| Amine-NH₂ | ~5.0 (s, broad) | - |

| Urea-NH (adjacent to ethyl) | ~6.0 (t, broad) | - |

| Urea-NH (adjacent to phenyl) | ~8.3 (s, broad) | - |

| Urea C=O | - | ~155 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary from experimental results. rsc.orgnetlify.appsigmaaldrich.com The signals for NH and NH₂ protons are often broad and may exchange with water in the solvent.

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For N,N'-disubstituted ureas, the solid-state conformation is crucial for understanding their packing and material properties. While a specific crystal structure for 1-(4-aminophenyl)-3-ethylurea is not publicly available, data from structurally similar compounds, such as N,N'-diphenyl-N,N'-diethylurea, can provide valuable insights. nih.govresearchgate.net These structures typically reveal a nearly planar urea core. The C-N bonds of the urea moiety exhibit partial double-bond character, with lengths shorter than a typical C-N single bond but longer than a C=N double bond. nih.gov In the case of N,N'-diphenyl-N,N'-diethylurea, the amide C-N bond lengths are approximately 1.37 Å. nih.govresearchgate.net

The crystal packing is dominated by intermolecular hydrogen bonds formed between the N-H groups of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of chains or sheets. The aminophenyl group can also participate in hydrogen bonding, further influencing the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Disubstituted Urea (N,N'-diphenyl-N,N'-diethylurea)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 10.42 | nih.govresearchgate.net |

| b (Å) | 16.86 | nih.govresearchgate.net |

| c (Å) | 10.66 | nih.govresearchgate.net |

| β (°) | 125.16 | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| C(amide)-N Bond Length (Å) | ~1.37 | nih.govresearchgate.net |

Note: This data is for a structurally related compound and serves as a model for the anticipated crystal structure of 1-(4-aminophenyl)-3-ethylurea.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational modes.

For 1-(4-aminophenyl)-3-ethylurea, the key vibrational bands are associated with the urea core, the phenyl ring, and the amino group.

N-H Stretching: The N-H stretching vibrations of both the urea and the primary amine groups are typically observed in the region of 3200-3500 cm⁻¹. Often, multiple bands appear due to symmetric and asymmetric stretching modes and hydrogen bonding. For a similar compound, 1-(4-iodophenyl)urea, N-H bands are seen at 3423, 3303, and 3259 cm⁻¹. rsc.org

C=O Stretching (Amide I band): The carbonyl group of the urea shows a very strong absorption band in the IR spectrum, typically between 1630 and 1680 cm⁻¹. rsc.org This band is sensitive to the electronic environment and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): These vibrations occur at lower frequencies, typically in the 1500-1600 cm⁻¹ (Amide II) and 1200-1400 cm⁻¹ (Amide III) regions. They are often coupled and provide a fingerprint for the urea structure.

Aromatic C-H and C=C Stretching: Vibrations from the phenyl ring are expected in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for 1-(4-aminophenyl)-3-ethylurea

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Urea) | 3200 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| N-H Bend (Amide II) | 1500 - 1600 | Medium |

Note: These are general ranges. The exact peak positions are influenced by the solid vs. solution state and intermolecular interactions. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. For 1-(4-aminophenyl)-3-ethylurea, XPS can differentiate the distinct nitrogen, carbon, and oxygen environments.

N 1s Spectrum: The N 1s core-level spectrum is expected to show at least two components. The nitrogen in the primary amino group (-NH₂) will have a lower binding energy than the nitrogens in the urea moiety (-NH-CO-NH-). This is because the urea nitrogens are adjacent to the electron-withdrawing carbonyl group. Typical binding energies are around 399-400 eV for amine nitrogen and 400-401 eV for amide/urea nitrogen. rug.nluic.edu

C 1s Spectrum: The C 1s spectrum will be more complex and can be deconvoluted into several peaks: the carbonyl carbon (O=C-N) at the highest binding energy (~288-289 eV), carbons bonded to nitrogen (C-N) in the phenyl ring and ethyl group (~286 eV), aromatic carbons not bonded to heteroatoms (C-C/C-H) (~284.8 eV), and the aliphatic carbon of the ethyl group (~285 eV). researchgate.netcaltech.edu

O 1s Spectrum: The O 1s spectrum is expected to show a single major peak corresponding to the carbonyl oxygen (C=O) at approximately 531-532 eV. researchgate.net

Table 4: Expected XPS Core-Level Binding Energies (eV) for 1-(4-aminophenyl)-3-ethylurea

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C -H, C -C (aliphatic) | ~285.0 |

| C 1s | C -C, C -H (aromatic) | ~284.8 |

| C 1s | C -N (amine and urea) | ~286.0 |

| C 1s | C =O (urea) | ~288.5 |

| N 1s | -N H₂ (amine) | ~399.5 |

| N 1s | -N H- (urea) | ~400.5 |

| O 1s | C=O (urea) | ~531.5 |

Note: These values are approximate and can be influenced by surface charging and the specific calibration reference used. uic.eduresearchgate.netarxiv.org

Conformational Analysis and Intramolecular Interactions

The biological activity and material properties of urea derivatives are heavily dependent on their three-dimensional shape and the non-covalent interactions that stabilize specific conformations.

The planarity of the urea functional group restricts rotation around the C-N bonds, leading to the possibility of cis and trans isomers. For N,N'-disubstituted ureas, four potential planar conformations exist: trans-trans, trans-cis, cis-trans, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group.

Analysis of crystallographic databases and computational studies consistently shows that acyclic N,N'-disubstituted ureas strongly prefer the trans-trans conformation. nih.gov This arrangement minimizes the steric repulsion between the substituents on the nitrogen atoms. nih.gov Therefore, 1-(4-aminophenyl)-3-ethylurea is expected to predominantly adopt a trans-trans conformation, where both the aminophenyl group and the ethyl group are positioned trans to the carbonyl oxygen.

While the trans-trans form is energetically favored, other conformations can be stabilized by intramolecular hydrogen bonds. nih.gov In 1-(4-aminophenyl)-3-ethylurea, a hydrogen bond could potentially form between one of the urea N-H protons and the lone pair of the primary amine's nitrogen, which might stabilize a cis-trans conformation. However, this is generally less favorable than the strong intermolecular hydrogen bonds that form in the solid state and in polar solvents. The dominant conformation remains the sterically favored trans-trans isomer.

Theoretical and Computational Chemistry of 1 4 Aminophenyl 3 Ethylurea Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the electronic structure of 1-(4-aminophenyl)-3-ethylurea.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. tuwien.ac.atresearchgate.netcond-mat.deepfl.ch It is based on the principle that the ground-state energy of a system can be determined from its electron density. tuwien.ac.atcond-mat.de DFT calculations are instrumental in predicting the geometries, energies, and other ground-state properties of molecules like 1-(4-aminophenyl)-3-ethylurea. researchgate.net These calculations are often performed to support and explain experimental findings, such as those related to the efficacy of aminophenyl urea (B33335) derivatives as corrosion inhibitors. researchgate.netresearchgate.net

The application of DFT allows for the optimization of the molecular geometry to find its most stable conformation. This is a crucial step before further analysis of the molecule's electronic properties. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. jussieu.fr For many organic molecules, hybrid functionals are commonly employed to achieve a balance between computational cost and accuracy. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnlibretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. pku.edu.cn The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

For 1-(4-aminophenyl)-3-ethylurea and similar compounds, FMO analysis helps to predict their behavior, for instance, as corrosion inhibitors. The HOMO energy (E_HOMO) is associated with the electron-donating ability of the molecule, which is crucial for its adsorption on a metal surface. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal. Conversely, the LUMO energy (E_LUMO) relates to the molecule's ability to accept electrons from the metal surface. A lower E_LUMO value suggests a greater capacity for electron acceptance. researchgate.net The distribution of these frontier orbitals across the molecule identifies the active sites for these interactions. researchgate.net

| Parameter | Description |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO (E_LUMO - E_HOMO) |

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wuxiapptec.comlibretexts.org It maps the electrostatic potential onto the electron density surface of the molecule. wuxiapptec.comlibretexts.orgschrodinger.com Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. wuxiapptec.comresearchgate.net Green and yellow represent intermediate potential values.

For 1-(4-aminophenyl)-3-ethylurea, the EPS map would reveal the electron-rich areas, likely around the oxygen atom of the urea group and the nitrogen atoms of the amino and urea groups, making them potential sites for interaction with positively charged species, such as metal ions on a surface. Conversely, the hydrogen atoms of the amino and NH groups would exhibit positive potential, indicating their susceptibility to interaction with negatively charged species. This visual representation of charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding and the initial stages of adsorption on a surface. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes, diffusion, and intermolecular interactions. nih.govnih.gov

In the context of 1-(4-aminophenyl)-3-ethylurea, MD simulations are particularly useful for studying its behavior in solution and its interaction with surfaces, such as a metal surface in a corrosive environment. researchgate.net These simulations can model the adsorption process, revealing how the molecule orients itself on the surface and the nature of the bonds formed. researchgate.net By analyzing the simulation trajectories, one can determine the stability of the adsorbed layer and the strength of the intermolecular interactions between the inhibitor molecules and the surface atoms. This dynamic perspective complements the static picture provided by quantum chemical calculations. researchgate.net

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational methods can be employed to predict and interpret various spectroscopic parameters of 1-(4-aminophenyl)-3-ethylurea, which can then be compared with experimental data for validation. For instance, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculated spectra can aid in the assignment of experimental bands to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to assist in the structural elucidation of the compound. tandfonline.com Ultraviolet-Visible (UV-Vis) spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT). The calculated excitation energies and oscillator strengths can be correlated with the absorption bands observed experimentally.

Theoretical Modeling of Adsorption Mechanisms and Surface Interactions, particularly on metal surfaces

Understanding the adsorption mechanism of 1-(4-aminophenyl)-3-ethylurea on metal surfaces is crucial for applications such as corrosion inhibition. researchgate.net Theoretical modeling, combining DFT calculations and MD simulations, provides a powerful approach to investigate these interactions. researchgate.netnih.gov

DFT calculations can be used to determine the adsorption energy of the molecule on a specific metal surface, indicating the strength of the interaction. researchgate.netqu.edu.qa These calculations can differentiate between physisorption (weak, van der Waals interactions) and chemisorption (strong, covalent bonding). researchgate.netqu.edu.qa The analysis of the electronic structure upon adsorption can reveal the nature of the chemical bonds formed between the inhibitor molecule and the metal surface atoms. For instance, the donation of electrons from the HOMO of the inhibitor to the vacant d-orbitals of the metal and the back-donation of electrons from the metal to the LUMO of the inhibitor are key features of chemisorption. core.ac.uk

Reactivity Profiles and Mechanistic Pathways of 1 4 Aminophenyl 3 Ethylurea and Its Derivatives

Reactions Involving the Urea (B33335) Linkage

The urea linkage is characterized by a carbonyl group flanked by two nitrogen atoms. This functionality is susceptible to hydrolysis under both acidic and basic conditions, and the carbonyl carbon can be attacked by nucleophiles.

Hydrolysis: The hydrolytic decomposition of phenylureas has been a subject of detailed study. Under basic conditions (pH 12-14), the hydrolysis mechanism is proposed to be an addition-elimination pathway, similar to that of esters and amides. rsc.org In this pH range, a leveling of the rate-pH curve is observed, which is attributed to the formation of an unreactive conjugate base of the phenylurea through dissociation at the aryl-NH group. rsc.org

Under acidic conditions, the mechanism is also proposed to be an addition-elimination reaction, but with a rate-determining attack of water on the N-protonated substrate. researchgate.net The influence of substituents on the reaction rate can change with increasing acidity, suggesting a potential shift in the mechanism in strongly acidic media. researchgate.net The hydrolysis of phenylureas is generally slow and often requires harsh conditions, such as high temperatures and high concentrations of acid or base. researchgate.net

Kinetic studies suggest that the hydrolysis of phenylureas can proceed through a zwitterionic intermediate to form a phenylisocyanate as the initial product. researchgate.net The formation and breakdown of this intermediate can be influenced by pH and the presence of buffers. researchgate.net

Nucleophilic Attack: The carbonyl carbon of the urea group is electrophilic and can be attacked by nucleophiles. libretexts.orgmsu.eduyoutube.commasterorganicchemistry.com This is a fundamental reaction of carbonyl compounds. The reactivity of the urea carbonyl is generally less than that of aldehydes and ketones due to the electron-donating resonance effect of the adjacent nitrogen atoms.

Cyclization and Rearrangement Processes

The structure of 1-(4-aminophenyl)-3-ethylurea and its derivatives allows for various intramolecular cyclization and rearrangement reactions, leading to the formation of heterocyclic systems.

One important cyclization reaction is the synthesis of benzimidazoles. This can be achieved through the condensation of o-phenylenediamines with various carbonyl compounds. nih.govmdpi.com While 1-(4-aminophenyl)-3-ethylurea is not an o-phenylenediamine (B120857) itself, derivatives could be envisioned that would allow for such cyclizations. For instance, a derivative with a reactive group ortho to the amino group could potentially cyclize with the urea functionality. The synthesis of benzimidazoles can be catalyzed by various reagents, including ammonium (B1175870) chloride, under relatively green conditions. nih.gov

Another relevant transformation is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgtcichemicals.com The reaction proceeds through an isocyanate intermediate. slideshare.net While this reaction is typically associated with amides, it is conceivable that a derivative of 1-(4-aminophenyl)-3-ethylurea, for example, where the aminophenyl group is part of a larger structure containing an amide, could undergo such a rearrangement. The key steps of the Hofmann rearrangement involve the deprotonation of the amide, reaction with a halogen to form an N-haloamide, another deprotonation, rearrangement to an isocyanate, and finally hydrolysis to the amine. wikipedia.org

Kinetic and Thermodynamic Studies of Chemical Transformations

The rates and equilibria of the chemical transformations of phenylureas are crucial for understanding their stability and reactivity. Kinetic studies have been performed on the hydrolysis and degradation of various phenylurea derivatives, particularly those used as herbicides.

The hydrolysis of phenylureas is influenced by factors such as temperature, pH, and buffer concentration. researchgate.net The reaction kinetics can be complex, with evidence for different catalytic pathways depending on the pH. For example, at low pH, specific acid-general base catalysis may occur, while at high pH, specific base-general acid catalysis is proposed. researchgate.net

The following table presents the rate constants for the reaction of several phenylurea herbicides with ozone and hydroxyl radicals, which are important in environmental degradation processes. While these compounds are more complex than 1-(4-aminophenyl)-3-ethylurea, the data provides an indication of the reactivity of the phenylurea scaffold towards oxidative degradation.

| Compound | Rate Constant with Ozone (M-1s-1) | Rate Constant with OH Radicals (M-1s-1) |

|---|---|---|

| Isoproturon | 2191 ± 259 | (7.9 ± 0.1) x 109 |

| Chlortoluron | 393.5 ± 8.4 | (6.9 ± 0.2) x 109 |

| Diuron | 16.5 ± 0.6 | (6.6 ± 0.1) x 105 |

| Linuron | 1.9 ± 0.2 | (5.9 ± 0.1) x 109 |

Thermodynamic studies on the thermal decomposition of alkyl- and aryl-ureas have been conducted using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG). These studies provide information on the enthalpy and entropy of melting and decomposition. The thermal stability of ureas is influenced by intermolecular hydrogen bonding. bohrium.com For aryl-ureas, it has been suggested that the degree of association in the molten state can affect the decomposition pathway. bohrium.com

Supramolecular Chemistry and Self Assembly Principles Involving Aminophenyl Urea Derivatives

Hydrogen Bonding Directivity in Supramolecular Assemblies

The directionality and specificity of hydrogen bonds are fundamental to the controlled assembly of molecules into larger, well-defined supramolecular structures. In urea (B33335) derivatives such as 1-(4-aminophenyl)-3-ethylurea, the N-H protons are effective hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This dual functionality allows for the formation of robust and predictable hydrogen bonding patterns.

One of the most common and stable hydrogen-bonding motifs observed in the crystal structures of N,N'-disubstituted ureas is the one-dimensional tape or ribbon structure, often referred to as an α-network. In this arrangement, each urea molecule is connected to two neighboring molecules through a pair of N-H···O=C hydrogen bonds, forming a catemer motif. The persistence of this hydrogen bond synthon is a key element in the crystal engineering of urea-based materials.

The electronic nature of the substituents on the urea nitrogen atoms can significantly influence the hydrogen bonding acidity of the N-H protons. In 1-(4-aminophenyl)-3-ethylurea, the aminophenyl group, being an electron-donating group, may slightly decrease the acidity of the adjacent N-H proton compared to a simple phenyl group. Conversely, the ethyl group is a weak electron-donating group. The acidity of the N-H protons can be tuned by substitution on the aryl ring, which in turn affects the strength and geometry of the hydrogen bonds formed.

Crystal Engineering and Design of Ordered Solid-State Architectures

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties based on an understanding of intermolecular interactions. For aminophenyl urea derivatives, the predictable nature of the N-H···O=C hydrogen bond synthon makes them excellent candidates for the construction of ordered solid-state architectures.

The primary goal in the crystal engineering of these compounds is to control the molecular packing. While the strong urea-urea hydrogen bonds often dominate, weaker interactions such as C-H···O, C-H···N, and π-π stacking interactions also play a crucial role in determining the final crystal structure. In the case of 1-(4-aminophenyl)-3-ethylurea, the phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. The ethyl group can engage in weaker C-H···O or C-H···π interactions.

The competition between different possible hydrogen bond synthons is a key aspect of the crystal design. For instance, if other strong hydrogen bond acceptors are present in the crystalline environment (e.g., from a co-crystallizing agent or solvent), they may compete with the urea carbonyl oxygen, leading to different packing arrangements. The amino group in 1-(4-aminophenyl)-3-ethylurea can also form N-H···N or N-H···O hydrogen bonds with adjacent molecules, potentially disrupting the simple one-dimensional tape and leading to more intricate layered or framework structures.

The conformation of the urea molecule itself also influences the crystal packing. N,N'-disubstituted ureas can adopt different conformations due to rotation around the C-N bonds. The specific conformation adopted in the solid state is often a result of a delicate balance between intramolecular steric effects and the optimization of intermolecular interactions.

Self-Assembly Processes in Solution and at Interfaces

The same hydrogen bonding interactions that direct the formation of ordered crystalline structures also drive the self-assembly of aminophenyl urea derivatives in solution and at interfaces. In non-polar or weakly polar solvents, the strong propensity of urea groups to form hydrogen bonds can lead to the formation of supramolecular polymers. These are long, chain-like aggregates held together by non-covalent interactions.

For 1-(4-aminophenyl)-3-ethylurea, the formation of linear supramolecular polymers through the characteristic N-H···O=C hydrogen bonds is expected in suitable solvents. The length and stability of these assemblies are dependent on factors such as concentration, temperature, and solvent polarity. In more polar, competitive solvents, the self-assembly process may be hindered as the solvent molecules can form hydrogen bonds with the urea groups, disrupting the intermolecular urea-urea interactions.

At higher concentrations, the entanglement of these supramolecular polymers can lead to the formation of gels. This process, known as physical gelation, results in a three-dimensional network that immobilizes the solvent. The properties of the resulting gel, such as its mechanical strength and thermal stability, are directly related to the strength and density of the hydrogen-bonding network.

At interfaces, such as the air-water or solid-liquid interface, aminophenyl urea derivatives can form self-assembled monolayers (SAMs). The orientation of the molecules within the monolayer is governed by a combination of interactions with the surface, intermolecular hydrogen bonding, and interactions with the overlying phase. The ability to form well-ordered two-dimensional assemblies is of interest for applications in surface modification and nanotechnology.

Guest-Host Interactions and Molecular Recognition Phenomena in Urea-Based Systems

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The urea functionality is a versatile building block for the construction of host molecules due to its ability to form multiple hydrogen bonds with a guest. While 1-(4-aminophenyl)-3-ethylurea is a relatively small molecule to act as a host for many guests on its own, it can be incorporated into larger macrocyclic or acyclic structures to create effective receptors.

The two N-H groups of the urea moiety can act in a cooperative manner to bind a guest through a bifurcated hydrogen bond. This pre-organization of hydrogen bond donors makes urea-based hosts particularly effective for the recognition of guests that possess a complementary hydrogen bond acceptor site, such as anions or Lewis basic neutral molecules.

Molecular recognition is the specific binding of a guest molecule by a host molecule. The selectivity of a urea-based host is determined by the geometric and electronic complementarity between the host's binding site and the guest. By modifying the substituents on the urea nitrogen atoms, it is possible to tune the size, shape, and electronic properties of the binding cavity, thereby tailoring the host for a specific guest. For example, incorporating 1-(4-aminophenyl)-3-ethylurea into a larger framework could create a binding pocket where the aminophenyl group provides additional binding interactions or steric control, enhancing the selectivity of the host.

Anion Binding and Sensing Capabilities of Urea Derivatives

The development of synthetic receptors for the selective binding and sensing of anions is a major area of research in supramolecular chemistry. The urea group is one of the most effective and widely used functional groups for anion recognition. The two N-H protons of the urea are sufficiently acidic to form strong hydrogen bonds with a variety of anions.

The binding mechanism typically involves the formation of a 1:1 complex between the urea receptor and the anion, where the anion is held in place by two hydrogen bonds from the N-H groups. The strength of this interaction is influenced by several factors, including the basicity of the anion, the acidity of the urea N-H protons, and the polarity of the solvent. More basic anions generally form stronger complexes.

The electronic properties of the substituents on the urea play a critical role in its anion binding affinity. Electron-withdrawing groups on the aryl ring increase the acidity of the N-H protons, leading to stronger anion binding. In 1-(4-aminophenyl)-3-ethylurea, the electron-donating amino group would be expected to slightly decrease the anion binding affinity compared to an unsubstituted phenylurea.

Urea derivatives can also be designed as anion sensors. This is typically achieved by coupling the anion binding event to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). This is often done by attaching a chromophore or fluorophore to the urea receptor. Upon anion binding, the electronic properties of the receptor are altered, leading to a change in its spectroscopic properties. The amino group in 1-(4-aminophenyl)-3-ethylurea could potentially serve as a signaling unit or be modified to incorporate a more effective chromophore.

Table of Binding Constants for a Representative Aryl Urea Receptor with Various Anions

| Anion | Binding Constant (K in M⁻¹) |

| F⁻ | 5.0 x 10³ |

| Cl⁻ | 1.2 x 10² |

| Br⁻ | < 10 |

| I⁻ | < 10 |

| H₂PO₄⁻ | 2.5 x 10³ |

| CH₃COO⁻ | 8.0 x 10³ |

Note: The data in this table is representative of a typical N-aryl-N'-alkyl urea in a polar aprotic solvent and is intended for illustrative purposes. The actual binding constants for 1-(4-aminophenyl)-3-ethylurea may vary.

Role in Advanced Chemical Synthesis and Functional Material Design

Utility as a Precursor and Building Block in Heterocyclic Synthesis

The presence of both a nucleophilic amino group and a urea (B33335) moiety makes 1-(4-aminophenyl)-3-ethylurea a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing the quinazoline (B50416) framework. Quinazolines and their oxidized counterparts, quinazolinones, are nitrogen-containing heterocycles that consist of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov These structures are of considerable interest due to their wide range of biological activities and applications in medicinal chemistry. nih.govnih.gov

The synthesis of quinazolinones can be achieved through methods like the Niementowski synthesis, which involves the condensation of anthranilic acid with acid amides. nih.gov Urea derivatives, in general, serve as effective reagents in cyclization reactions to form heterocyclic rings. For instance, the reaction of a compound containing a urea group with an appropriate precursor can lead to the formation of pyrimidine-2,4-diones. researchgate.net While specific examples detailing the direct use of 1-(4-aminophenyl)-3-ethylurea are not extensively documented, its structural motifs are analogous to starting materials in established synthetic routes for quinazolines. The amino group on the phenyl ring can participate in cyclization reactions, while the urea portion can be incorporated into the heterocyclic core, making it a promising building block for creating diverse libraries of quinazoline derivatives.

Integration into Functional Organic Materials, including π-stacked systems

The incorporation of specific functional groups into organic molecules is a key strategy in the design of advanced materials with tailored electronic and optical properties. The aromatic nature of the phenyl ring in 1-(4-aminophenyl)-3-ethylurea suggests its potential for integration into π-stacked systems. Pi-stacking interactions are non-covalent interactions that occur between aromatic rings and are crucial in the self-assembly and function of many organic materials.

While the direct integration of 1-(4-aminophenyl)-3-ethylurea into such systems is a developing area of research, the fundamental properties of its constituent parts are well-understood. The urea group is known to form strong hydrogen bonds, which can direct the self-assembly of molecules into well-ordered structures. This, combined with the potential for π-stacking of the phenyl rings, could lead to the formation of supramolecular polymers or other organized architectures. Such materials could find applications in areas like organic electronics, sensing, and catalysis. The ability of urea moieties to form dynamic helical structures in oligomeric aromatic ureas further highlights the potential for creating complex and functional materials.

Mechanistic Studies of Organic Corrosion Inhibition by Urea Derivatives (focus on adsorption models and electronic interactions)

Urea and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys in aggressive environments. nih.govidc-online.com The inhibitory action of these organic compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comanalis.com.my The molecular structure of 1-(4-aminophenyl)-3-ethylurea contains several features that contribute to its potential as a corrosion inhibitor. The presence of nitrogen and oxygen atoms with lone pairs of electrons, as well as the π-electrons of the aromatic ring, facilitate its adsorption onto the metal surface. analis.com.my

The mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the inhibitor molecules. This adsorption can occur through two main types of interactions: physisorption and chemisorption. Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons between the inhibitor and the metal, leading to the formation of a coordinate-type bond.

The adsorption of urea derivatives on a metal surface can often be described by various adsorption isotherms, such as the Langmuir, Frumkin, and Temkin models. These models provide insights into the nature of the interaction between the inhibitor and the metal surface. For example, the adherence to the Langmuir isotherm suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netmdpi.com The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that can be calculated from the isotherm data to differentiate between physisorption and chemisorption. Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. researchgate.net

Table 1: Adsorption Characteristics of Urea-Based Corrosion Inhibitors

| Inhibitor Type | Adsorption Model | Interaction Type | Key Functional Groups |

|---|---|---|---|

| Phenylurea Derivatives | Langmuir | Physisorption/Chemisorption | N, O atoms, Phenyl ring |

| Thiourea Derivatives | Langmuir, Temkin | Chemisorption | S, N atoms |

This table provides a generalized summary based on the behavior of different classes of urea-based corrosion inhibitors.

Chemical Basis of Hydrotropic Solubilization by Urea Analogues

Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is significantly increased by the addition of a large amount of a second solute, known as a hydrotrope. frontiersin.orgnih.gov Urea and its analogues are well-known hydrotropic agents. frontiersin.orgnih.govajptonline.com The mechanism of hydrotropic solubilization is complex and is thought to involve the self-aggregation of hydrotrope molecules in solution. frontiersin.orgsemanticscholar.org Unlike surfactants, which form well-defined micelles, hydrotropes form smaller, more dynamic aggregates. frontiersin.orgnih.gov

The chemical basis for the hydrotropic action of urea analogues like 1-(4-aminophenyl)-3-ethylurea lies in their amphiphilic nature, possessing both hydrophilic (the urea and amino groups) and hydrophobic (the phenyl and ethyl groups) regions. nih.gov This allows them to interact with both water and the poorly soluble solute. The proposed mechanisms for hydrotropy include:

Self-Aggregation and Solute Entrapment: Hydrotrope molecules can self-associate to form aggregates that can encapsulate or interact with the solute molecules, effectively shielding them from the aqueous environment. semanticscholar.org

Complexation: The hydrotrope may form a water-soluble complex with the solute through weak intermolecular interactions such as hydrogen bonding or van der Waals forces. ajptonline.com

Alteration of Solvent Structure: Hydrotropes can disrupt the structure of water, creating a more favorable environment for the dissolution of non-polar solutes.

Molecular dynamics simulations have shown that urea derivatives can undergo significant non-stoichiometric molecular aggregation in aqueous solutions, which is a key factor in their ability to solubilize poorly soluble compounds. semanticscholar.org The presence of the ethyl group and the phenyl ring in 1-(4-aminophenyl)-3-ethylurea would likely enhance its hydrophobic character compared to urea itself, potentially influencing its hydrotropic efficiency.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(4-aminophenyl)-3-ethylurea |

| Anthranilic acid |

| Pyrimidine |

| Pyrimidine-2,4-dione |

| Quinazoline |

| Quinazolinone |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-aminophenyl)-3-ethylurea, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of urea derivatives like 1-(4-aminophenyl)-3-ethylurea typically involves reacting an amine with an isocyanate or carbamate. For example, phenyl carbamates can react with aminophenols under reflux in acetonitrile with a base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to form urea linkages . Key optimization parameters include:

- Temperature : Elevated temperatures (e.g., 65°C) improve reaction rates but must avoid decomposition.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.

- Catalyst : DABCO facilitates carbamate-amine coupling by deprotonating the amine .

- Stoichiometry : Excess isocyanate (1.2 equivalents) ensures complete conversion of the amine .

Basic: What analytical techniques are recommended for confirming the structure and purity of 1-(4-aminophenyl)-3-ethylurea?

Methodological Answer:

Structural confirmation and purity assessment require a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with urea NH signals typically appearing at δ 5–7 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for CHNO: 179.1059 g/mol) .

- Infrared (IR) Spectroscopy : Urea carbonyl (C=O) stretches appear near 1640–1680 cm .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of 1-(4-aminophenyl)-3-ethylurea derivatives to enhance biological activity?

Methodological Answer:

SAR studies involve systematic substitution of functional groups and evaluation of biological effects:

- Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., cyclopropyl) or electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity and target binding .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates or ELISA-based readouts .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, guiding rational design .

- Data Correlation : Plot substituent Hammett constants (σ) against IC values to identify electronic effects .

Advanced: What strategies are effective in resolving contradictions in biological activity data across different substituted urea derivatives?

Methodological Answer:

Contradictions often arise from off-target effects or assay variability. Mitigation strategies include:

- Orthogonal Assays : Validate hits across multiple platforms (e.g., cell-free enzymatic vs. cell-based assays) .

- Metabolic Stability Testing : Use liver microsomes to rule out pharmacokinetic discrepancies .

- Crystallography : Solve co-crystal structures (e.g., with target enzymes) to confirm binding modes .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solubility, logP) influencing activity .

Basic: What are the key considerations for ensuring the stability of 1-(4-aminophenyl)-3-ethylurea in various solvents under experimental conditions?

Methodological Answer:

Stability depends on solvent choice and storage:

- Aprotic Solvents : Use DMSO or DMF for long-term storage; avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis of the urea moiety .

- Temperature : Store at –20°C in anhydrous conditions to slow degradation.

- pH Control : Maintain neutral pH (6–8) to avoid acid/base-catalyzed decomposition .

- Light Exposure : Protect from UV light using amber vials to prevent photodegradation .

Advanced: How can computational methods be integrated with experimental data to predict the binding mechanisms of 1-(4-aminophenyl)-3-ethylurea with target enzymes?

Methodological Answer:

A hybrid approach combines:

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100+ ns to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives .

- QSAR Modeling : Train models on experimental IC data to predict new analogs .

- Experimental Validation : Compare docking scores (e.g., Glide XP) with surface plasmon resonance (SPR) binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.